Cas no 112-91-4 (9-Octadecenenitrile)

9-Octadecenenitrile is an unsaturated nitrile compound with the molecular formula C₁₈H₃₃N. It is characterized by a long hydrocarbon chain terminating in a nitrile group, making it useful in organic synthesis and specialty chemical applications. The compound's unsaturated bond provides reactivity for further functionalization, such as hydrogenation or polymerization. Its hydrophobic nature and chemical stability make it suitable for use as an intermediate in the production of surfactants, lubricants, and corrosion inhibitors. Additionally, 9-Octadecenenitrile serves as a precursor for fatty acid derivatives and other high-value nitrogen-containing compounds. Its well-defined structure ensures consistent performance in research and industrial processes.
9-Octadecenenitrile structure
9-Octadecenenitrile structure
Product Name:9-Octadecenenitrile
CAS No:112-91-4
MF:C18H33N
MW:263.461325407028
CID:140172
PubChem ID:6420241
Update Time:2025-06-08

9-Octadecenenitrile Chemical and Physical Properties

Names and Identifiers

    • (Z)-octadec-9-enenitrile
    • (9Z)-octadec-9-enenitrile
    • (Z)-9-Octadecenenitrile
    • 9-Octadecenenitrile, (Z)-
    • 9-Octadecenoic acid (cis), nitrile (cis)
    • BRN 1102081
    • HSDB 5580
    • Oleic acid nitrile
    • Oleic nitrile
    • Oleonitrile
    • Oleoylnitrile
    • Oleyl nitrile
    • Oleylonitrile
    • Olsaeurenitril
    • Olsaeurenitril [German]
    • 9-Octadecenenitrile, (9Z)-
    • 9-Octadecenenitrile
    • cis-octadec-9-enenitrile
    • (Z)-9-OCTADECENENITRILE [HSDB]
    • EINECS 204-016-0
    • CHEBI:133637
    • Oleanitrile
    • UNII-59F4912BUE
    • NS00009749
    • Q27261698
    • 4-02-00-01668 (Beilstein Handbook Reference)
    • olenitrile
    • SCHEMBL1958159
    • 59F4912BUE
    • DTXSID3026934
    • EC 204-016-0
    • 112-91-4
    • cis-9-octadecenenitrile
    • Inchi: 1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3/b10-9-
    • InChI Key: UIAMCVSNZQYIQS-KTKRTIGZSA-N
    • SMILES: N#CCCCCCCC/C=C\CCCCCCCC

Computed Properties

  • Exact Mass: 263.26149
  • Monoisotopic Mass: 263.261300057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 14
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 0.8470
  • Melting Point: -1°C
  • Boiling Point: 401.7°C (estimate)
  • Refractive Index: 1.4566
  • PSA: 23.79

9-Octadecenenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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